1-(3-Bromobenzyl)pyrrolidine
Overview
Description
1-(3-Bromobenzyl)pyrrolidine is a chemical compound with the molecular formula C11H14BrN . It has a molecular weight of 240.14 g/mol .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 1-(3-Bromobenzyl)pyrrolidine, can be achieved through various methods. One common approach involves the 1,3-dipolar cycloaddition of primary amines with diols . Another strategy is the ring construction from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-(3-Bromobenzyl)pyrrolidine includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The InChI key for this compound is LSOHXSNZFGGNPZ-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions. For instance, they can undergo 1,3-dipolar cycloaddition reactions with alkenyl boronates and azomethine ylides .Physical And Chemical Properties Analysis
1-(3-Bromobenzyl)pyrrolidine has a molecular weight of 240.14 g/mol . It has a XLogP3 value of 3.5, indicating its partition coefficient between octanol and water . It has no hydrogen bond donor count and one hydrogen bond acceptor count .Scientific Research Applications
Pyrrolidine in Drug Discovery
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Organocatalytic Synthesis of Pyrroles
- Scientific Field : Organic Chemistry
- Application Summary : Pyrrolidine compounds are used in the organocatalytic synthesis of pyrroles .
- Methods of Application : The synthesis of a variety of 2,3,4,5-tetrasubstituted pyrroles was achieved through the one-pot multistep reaction of substituted aldehydes, NH4OAc, and 1,3-dicarbonyl compound by using carbene precursors in the presence of NaOH in absolute ethanol under reflux condition .
- Results or Outcomes : A variety of 2,3,4,5-tetrasubstituted pyrroles were synthesized in 85–91% yield .
Safety And Hazards
While specific safety and hazard information for 1-(3-Bromobenzyl)pyrrolidine is not available, general precautions should be taken while handling this compound. These include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Pyrrolidine derivatives, including 1-(3-Bromobenzyl)pyrrolidine, have significant potential in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring new synthetic strategies and investigating the biological profiles of new pyrrolidine compounds .
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOHXSNZFGGNPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586174 | |
Record name | 1-[(3-Bromophenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzyl)pyrrolidine | |
CAS RN |
168820-15-3 | |
Record name | 1-[(3-Bromophenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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